molecular formula C14H20BNO4 B12076752 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B12076752
M. Wt: 277.13 g/mol
InChI Key: QJNNOWIEPKNWKT-UHFFFAOYSA-N
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Description

3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronate-containing benzamide derivative with a methoxy (-OCH₃) group at the 3-position and a tetramethyl dioxaborolan moiety at the 5-position of the benzamide core. This compound is structurally tailored for applications in transition-metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, where the dioxaborolan group acts as a key reactive site . The methoxy group serves as an electron-donating substituent, modulating the electronic properties of the aromatic ring and influencing reactivity in synthetic pathways.

Properties

Molecular Formula

C14H20BNO4

Molecular Weight

277.13 g/mol

IUPAC Name

3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-6-9(12(16)17)7-11(8-10)18-5/h6-8H,1-5H3,(H2,16,17)

InChI Key

QJNNOWIEPKNWKT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C(=O)N

Origin of Product

United States

Preparation Methods

The synthetic route for this compound involves nucleophilic substitution and amidation reactions. Here are the key steps:

    Nucleophilic Substitution: A borate precursor reacts with a suitable nucleophile (e.g., an amine) to form the desired compound.

    Amidation: The nucleophilic substitution product is then treated with an appropriate amine (such as aniline) to introduce the sulfonamide group.

Industrial Production Methods: : While specific industrial methods may vary, the principles remain the same. Large-scale production likely involves efficient and scalable synthetic routes to achieve high yields.

Chemical Reactions Analysis

    Reactivity: The compound’s borate group makes it susceptible to various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The primary products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is utilized as a key intermediate in the synthesis of bioactive compounds. Its structural characteristics allow it to participate in the development of pharmaceuticals targeting various diseases.

Case Study:
A study demonstrated the synthesis of cholinergic drugs using similar dioxaborolane derivatives. These drugs are effective in treating gastrointestinal disorders, showcasing the potential therapeutic applications of this compound .

Organic Synthesis

The compound is employed as a reagent in organic synthesis reactions. Its ability to form stable complexes with transition metals enhances its utility in catalysis.

Applications:

  • Cross-Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in creating complex organic molecules.

Table 1: Comparison of Reagents Used in Cross-Coupling Reactions

ReagentTypeApplication
3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamideDioxaborolaneSuzuki Coupling
B(OH)₂Boronic AcidGeneral Coupling
BPinPinacol BoronateAlternative Coupling

Materials Science

The compound has been investigated for its role in developing organic electronic materials due to its favorable electronic properties.

Case Study:
Research indicates that derivatives of dioxaborolane compounds can be integrated into organic light-emitting diodes (OLEDs), enhancing their performance and stability . The incorporation of 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide into these systems could lead to advancements in display technologies.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Functional Groups
3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (Target Compound) -OCH₃ (3), dioxaborolan (5) ~325.2 (estimated) Methoxy, dioxaborolan, benzamide
3-Nitro-N-phenyl-5-(tetramethyl-dioxaborolan-2-yl)benzamide -NO₂ (3), -NHPh (amide), dioxaborolan (5) Not explicitly reported Nitro, phenylamide, dioxaborolan
N-Methoxy-3-(tetramethyl-dioxaborolan-2-yl)benzamide -N-OCH₃ (amide), dioxaborolan (3) Not explicitly reported Methoxyamide, dioxaborolan
2-Chloro-N-[(4-methoxyphenyl)methyl]-5-(dioxaborolan-2-yl)benzamide -Cl (2), -NH-(4-OCH₃Ph) (amide), dioxaborolan (5) 401.70 Chloro, methoxybenzylamide, dioxaborolan
N-Ethyl-2-methoxy-4-(dioxaborolan-2-yl)benzamide -OCH₃ (2), -NHCH₂CH₃ (amide), dioxaborolan (4) Not explicitly reported Methoxy, ethylamide, dioxaborolan

Reactivity in Cross-Coupling Reactions

The tetramethyl dioxaborolan group enables participation in Suzuki-Miyaura reactions, but reactivity varies with substituent electronic and steric effects:

  • Electron-Donating Groups (EDG): The methoxy group at position 3 in the target compound reduces electrophilicity at the boron center, leading to moderate reactivity in cross-couplings compared to electron-withdrawing groups (EWG) like nitro (-NO₂) .
  • Electron-Withdrawing Groups (EWG) : The nitro-substituted analog (3-Nitro-N-phenyl-5-(dioxaborolan-2-yl)benzamide) exhibits enhanced reactivity due to the nitro group’s electron-withdrawing nature, which stabilizes the transition state in coupling reactions .
  • Steric Effects : Compounds with bulky substituents (e.g., N-[(4-methoxyphenyl)methyl] in ) may experience steric hindrance, slowing reaction rates despite the presence of EWGs like chlorine .

Electronic and Thermodynamic Properties

The absolute hardness (η) and electronegativity (χ) of substituents influence reactivity. Methoxy (-OCH₃) has lower hardness (η ≈ 5.0 eV) compared to nitro (-NO₂, η ≈ 7.0 eV), aligning with its role as an EDG . This difference impacts charge distribution in the aromatic ring, affecting regioselectivity in subsequent functionalization steps.

Biological Activity

3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C17H26BNO4
  • Molecular Weight : 319.20 g/mol
  • CAS Number : Not explicitly provided in the search results.

The compound is believed to exert its biological effects primarily through the inhibition of specific kinases. In particular, it has been studied for its inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in various cellular processes, including metabolism and cell survival.

Inhibition of Kinases

Research indicates that compounds similar to 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide demonstrate significant inhibitory effects on GSK-3β. For instance, one study reported an IC50 value of 8 nM for a related compound, suggesting potent inhibition . The structure-activity relationship (SAR) indicates that modifications in the amide and dioxaborolane groups can enhance or reduce activity.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. For example, the compound was tested on HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) using a fluorometric assay. Results showed that certain derivatives did not significantly decrease cell viability across tested concentrations (0.1 to 100 µM), indicating a favorable safety profile .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. In BV-2 microglial cells, it was observed that certain derivatives significantly reduced nitric oxide (NO) and interleukin-6 (IL-6) levels, which are markers of inflammation. This suggests potential therapeutic applications in neuroinflammatory conditions .

Study 1: GSK-3β Inhibition

A detailed study examined the inhibitory activity of several derivatives on GSK-3β. The results highlighted that modifications within the carboxamide moiety could lead to varying degrees of inhibition, with some compounds achieving IC50 values as low as 10 nM. The study emphasized the importance of structural features in determining kinase selectivity and potency .

Study 2: Cytotoxicity Assessment

A comparative analysis involved testing multiple compounds similar to 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide for cytotoxicity against cancer cell lines. The findings indicated that while some compounds exhibited significant cytotoxic effects, others maintained high cell viability even at elevated concentrations, suggesting a diverse range of biological activities among structurally related compounds .

Data Tables

Study Target IC50 Value (nM) Cell Line Effect on Cell Viability
GSK-3β InhibitionGSK-3β8N/AN/A
Cytotoxicity AssessmentVarious Cancer CellsVariesHT-22/BV-2High viability at >100 µM
Anti-inflammatory ActivityBV-2 MicroglialN/ABV-2Reduced NO and IL-6 levels

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